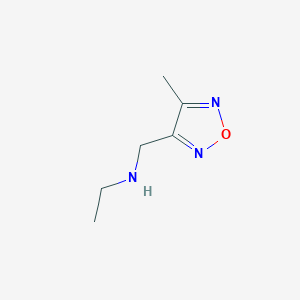
2-chloro-6-fluoro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-6-fluoro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide, also known as CFPP, is a novel chemical compound that has been of interest to the scientific community due to its potential applications in research.
Applications De Recherche Scientifique
Anti-Tubercular Activity
2-chloro-6-fluoro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide: has been investigated for its anti-tubercular potential. Tuberculosis (TB) remains a global health challenge, and the emergence of drug-resistant strains necessitates novel therapeutic options. Researchers have designed and synthesized derivatives of this compound, evaluating their activity against Mycobacterium tuberculosis H37Ra. Notably, several compounds demonstrated significant anti-TB activity, with IC50 values ranging from 1.35 to 2.18 μM . These findings highlight its promise as a potential anti-TB agent.
Cardiovascular Disease Treatment
In Russia, Ukraine, and Uzbekistan, 2-chloro-6-fluoro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide (also known as Tiazotic acid ) has been investigated for its potential to improve cardiac effects in ischemic heart disease. Additionally, it has been studied in the context of COVID-19, where cardiovascular complications are a concern.
Crystallography and Structural Studies
Researchers have obtained single crystals of certain derivatives of this compound (e.g., 6d, 6f, and 6n). These crystals allow for detailed structural analysis, aiding in drug design and optimization .
Cytotoxicity Assessment
To ensure safety, the most active compounds were evaluated for cytotoxicity on human embryonic kidney cells (HEK-293). Encouragingly, these compounds were found to be non-toxic to human cells .
Further Development and Docking Studies
The molecular interactions of derivatized conjugates have been explored through docking studies. These insights guide future development and optimization of this compound for therapeutic applications .
Propriétés
IUPAC Name |
2-chloro-6-fluoro-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN5O/c17-11-2-1-3-12(18)15(11)16(24)21-7-9-23-8-4-13(22-23)14-10-19-5-6-20-14/h1-6,8,10H,7,9H2,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFYIVFHAYDCAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NCCN2C=CC(=N2)C3=NC=CN=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6-fluoro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl N-[2-[4-[[(2-chloroacetyl)amino]methyl]phenyl]ethyl]carbamate](/img/structure/B2379430.png)
![Dispiro[3.0.35.14]nonane-7-carboxylic acid](/img/structure/B2379431.png)






![4-(Methoxymethyl)-2-(methylsulfanyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B2379446.png)
![2-Methoxyethyl 6-bromo-5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2379448.png)
![2-(2,3-Dihydro-1,4-benzodioxin-3-yl)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2379450.png)
